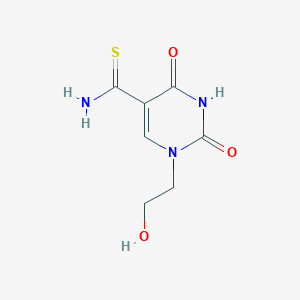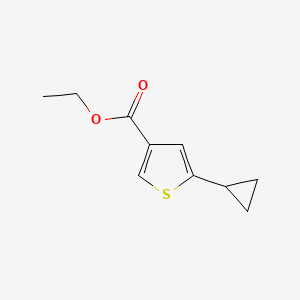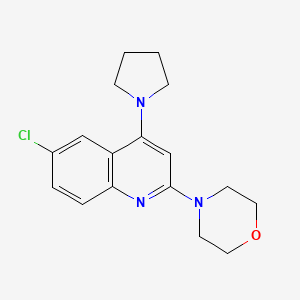
4-(6-Chloro-4-(pyrrolidin-1-yl)quinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a chlorine atom at the 6-position, a morpholine ring at the 2-position, and a pyrrolidine ring at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution with Morpholine and Pyrrolidine: The chlorinated quinoline undergoes nucleophilic substitution reactions with morpholine and pyrrolidine to introduce the respective substituents at the 2- and 4-positions.
Industrial Production Methods
Industrial production of 6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated quinoline cores.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
類似化合物との比較
Similar Compounds
6-chloro-2-(piperidin-4-yl)-4-(pyrrolidin-1-yl)quinoline: Similar structure with a piperidine ring instead of a morpholine ring.
6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline: Similar structure with a piperidine ring instead of a pyrrolidine ring.
6-chloro-2-(morpholin-4-yl)-4-(morpholin-1-yl)quinoline: Similar structure with two morpholine rings.
Uniqueness
6-chloro-2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical properties compared to other similar compounds. The presence of both morpholine and pyrrolidine rings may confer unique binding affinities and selectivities for molecular targets.
特性
分子式 |
C17H20ClN3O |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
4-(6-chloro-4-pyrrolidin-1-ylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C17H20ClN3O/c18-13-3-4-15-14(11-13)16(20-5-1-2-6-20)12-17(19-15)21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2 |
InChIキー |
MUYBCFUHVOFHFN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


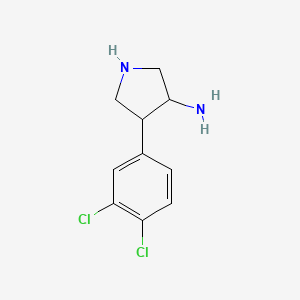
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-tert-butylacetamide](/img/structure/B14864638.png)
![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)
![3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)
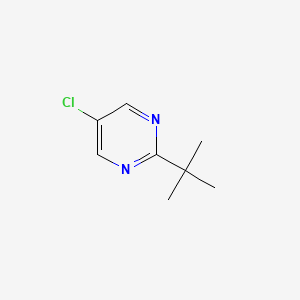
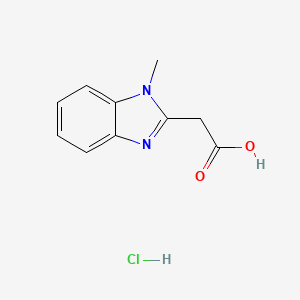
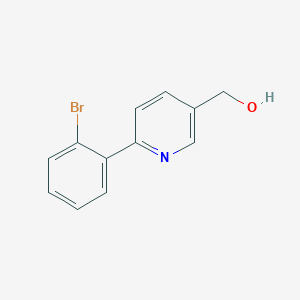
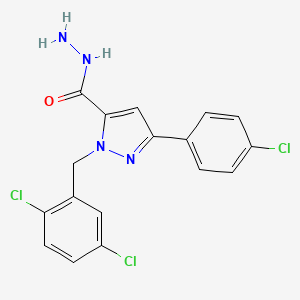
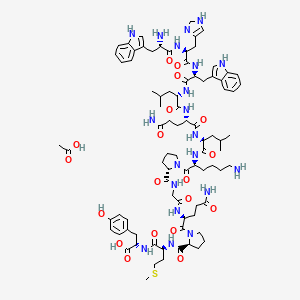


![2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
